molecular formula C16H14N4O B2934519 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone CAS No. 338414-32-7

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone

Cat. No.: B2934519
CAS No.: 338414-32-7
M. Wt: 278.315
InChI Key: ZNBCPDTXSIZDGJ-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the condensation reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general procedure is as follows:

    Starting Materials: 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine.

    Catalyst: Acid catalyst such as hydrochloric acid.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with biological receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-4H-pyrazol-4-one: The parent compound without the hydrazone group.

    N-phenylhydrazone derivatives: Other hydrazone compounds with different substituents.

Uniqueness

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is unique due to its specific combination of the pyrazolone and hydrazone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-21-14-9-7-12(8-10-14)16-15(11-17-20-16)19-18-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDBXFNJPDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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